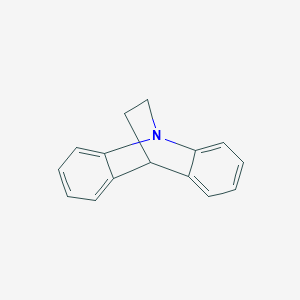
9H-9,10-Ethanoacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-9,10-Ethanoacridine is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes an ethano bridge connecting the 9th and 10th positions of the acridine ring. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
High-Temperature Condensation: Another method includes the high-temperature condensation of acetone and diphenylamine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability and integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperatures and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
科学研究应用
9H-9,10-Ethanoacridine has a wide range of applications in scientific research:
作用机制
The mechanism by which 9H-9,10-Ethanoacridine exerts its effects involves intercalation with DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies . The molecular targets include the DNA double helix, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
相似化合物的比较
9,9-Dimethyl-9,10-dihydroacridine: Known for its use as an organic base catalyst and its stability in various solvents.
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Uniqueness: 9H-9,10-Ethanoacridine stands out due to its unique ethano bridge, which imparts additional stability and distinct chemical properties. Its ability to intercalate with DNA and its diverse applications in multiple fields make it a compound of significant interest.
属性
CAS 编号 |
4378-82-9 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C15H13N/c1-3-7-14-12(5-1)11-9-10-16(14)15-8-4-2-6-13(11)15/h1-8,11H,9-10H2 |
InChI 键 |
LCUFLMBFUQIMBO-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C3=CC=CC=C3C1C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)
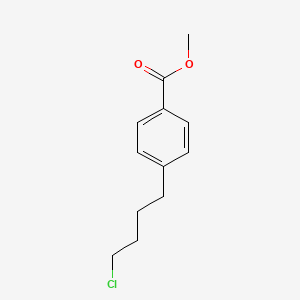

![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)
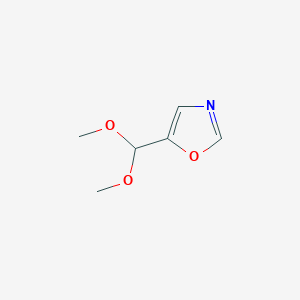
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
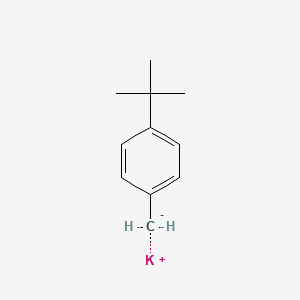
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
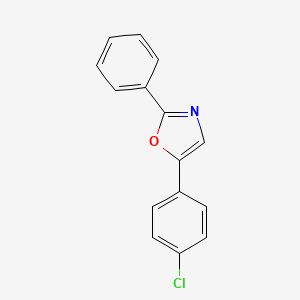
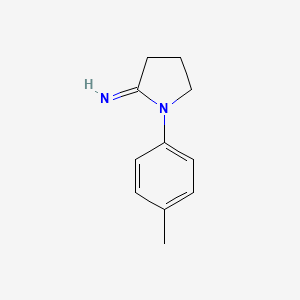
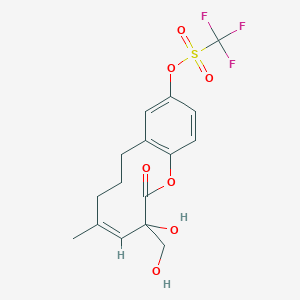


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
